molecular formula C9H5ClFN3O2 B1414856 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1039901-95-5

1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1414856
M. Wt: 241.6 g/mol
InChI Key: KNUIJMYOWVCLNT-UHFFFAOYSA-N
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Description

The compound “1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It likely contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .

Scientific Research Applications

Synthesis and Dual PPARα/δ Agonist Effects

A study explored the synthesis of 1,4-disubstituted 1,2,3-triazoles, including derivatives related to 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid. These compounds exhibited potent agonist activities for PPARα and PPARδ, categorizing them as dual PPAR agonists. This suggests potential applications in metabolic disorders or inflammation-related diseases (Ciocoiu et al., 2010).

Molecular Interaction Analysis

Another study synthesized and characterized 1,2,4-triazole derivatives, analyzing their molecular interactions. It provided insights into the nature of lp⋯π interactions, relevant to understanding the behavior of these compounds in different environments (Shukla et al., 2014).

Tandem Reaction Synthesis

Research on substituted 1H-1,2,3-triazole-4-carboxylic acids, including the targeted compound, demonstrated a method for their synthesis via a three-component reaction. This method could be significant for creating various derivatives for further research or pharmaceutical applications (Pokhodylo et al., 2010).

Ferrocene-1H-1,2,3-Triazole Hybrids

A study involved synthesizing ferrocene-1H-1,2,3-triazole hybrids, including a derivative similar to the compound . These hybrids demonstrated neuroprotective effects, indicating potential biomedical applications (Haque et al., 2017).

Photophysical Properties and Application Prospects

Research on 5-amino-2-aryl-1,2,3-triazol-4-carboxylic acids, related to the compound of interest, revealed their bright blue fluorescence and sensitivity to environmental changes. This suggests their potential use in sensor technology or as fluorescence markers in biological research (Safronov et al., 2020).

Future Directions

There is potential for future research into compounds with the 3-chloro-4-fluorophenyl motif, as they have been shown to have inhibitory effects on certain enzymes . Further studies could explore the synthesis, properties, and potential applications of these compounds.

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN3O2/c10-6-3-5(1-2-7(6)11)14-4-8(9(15)16)12-13-14/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUIJMYOWVCLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

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